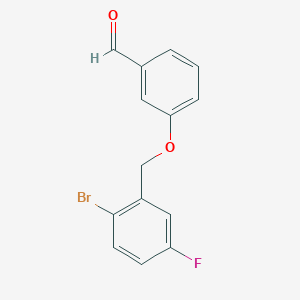

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is a chemical compound with the molecular formula C14H10BrFO2 and a molecular weight of 309.13 g/mol. It is primarily used in research settings and is known for its utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde typically involves the reaction of 2-bromo-5-fluorobenzyl alcohol with 3-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzaldehydes.

Oxidation Reactions: Products include benzoic acids.

Reduction Reactions: Products include benzyl alcohols.

Scientific Research Applications

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is utilized in several scientific research fields, including:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for potential therapeutic applications and as a building block in drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-fluorobenzaldehyde: Shares similar structural features but lacks the benzyloxy group.

3-Bromo-5-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of the benzyloxy group.

Uniqueness

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is unique due to the presence of both bromine and fluorine atoms, as well as the benzyloxy group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specialized synthetic applications and research.

Biological Activity

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is a synthetic organic compound that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical formula for this compound is C14H10BrF1O2. The presence of bromine and fluorine atoms in its structure contributes to its lipophilicity and reactivity, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H10BrF1O2 |

| Molecular Weight | 305.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, leading to cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- HL-60 (human leukemia)

- Nalm-6 (acute lymphoblastic leukemia)

- COLO-205 (colon adenocarcinoma)

Results demonstrated that the compound induced apoptosis at concentrations as low as 10 µM, with a notable increase in cell death observed at higher concentrations. The mechanism appears to involve the disruption of mitochondrial membrane potential and the activation of caspases, which are crucial for the apoptotic pathway.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Candida albicans | 30 µg/mL |

The antimicrobial assay results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : Evidence indicates that it can induce cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.

Properties

IUPAC Name |

3-[(2-bromo-5-fluorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-14-5-4-12(16)7-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJXTRWSKGAMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC(=C2)F)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.